molecular formula C4H10BCl2N B8499248 Boranamine, 1,1-dichloro-N,N-diethyl- CAS No. 868-30-4

Boranamine, 1,1-dichloro-N,N-diethyl-

Cat. No.: B8499248
CAS No.: 868-30-4
M. Wt: 153.85 g/mol
InChI Key: YYFUACSSDDWTEK-UHFFFAOYSA-N
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Description

Boranamine, 1,1-dichloro-N,N-diethyl- (CAS 1113-31-1; molecular formula: C₂H₆BCl₂N) is a boron-containing compound featuring two chlorine atoms and two ethyl groups attached to the boron center. It is a Lewis acid with applications in organic synthesis, particularly as a precursor for constructing complex molecules. The compound is synthesized via reactions involving boron trichloride and diethylamine under controlled conditions, though detailed synthetic protocols are less documented compared to its phosphorus analogs . Key properties include its reactivity toward nucleophiles, which enables its use in forming boron-nitrogen bonds, and its role in catalytic systems .

Properties

CAS No.

868-30-4

Molecular Formula

C4H10BCl2N

Molecular Weight

153.85 g/mol

IUPAC Name

N-dichloroboranyl-N-ethylethanamine

InChI

InChI=1S/C4H10BCl2N/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3

InChI Key

YYFUACSSDDWTEK-UHFFFAOYSA-N

Canonical SMILES

B(N(CC)CC)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Boron-Based Analogs

Boranamine derivatives vary in substituents (halogens, alkyl, or silyl groups), which significantly influence their physical and chemical properties. Below is a comparative analysis:

Table 1: Comparison of Boranamine Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Boranamine, 1,1-dichloro-N,N-diethyl- C₂H₆BCl₂N 155.3 g/mol Cl⁻, N(CH₂CH₃)₂ Lewis acid; precursor for boron-nitrogen bonds
Boranamine, 1,1-dibromo-N,N-dimethyl- C₂H₆BBr₂N 214.7 g/mol Br⁻, N(CH₃)₂ Ionization energy: 9.50–9.60 eV; gas-phase studies
Boranamine, 1,1-dichloro-N,N-bis(trimethylsilyl)- C₈H₁₈BCl₂NSi₂ 284.6 g/mol Cl⁻, N(Si(CH₃)₃)₂ Moisture-sensitive (hydrolysis-prone); m.p. 5–6°C

Key Observations:

  • Halogen Effects : Replacing chlorine with bromine (e.g., 1,1-dibromo analog) increases molecular weight and alters ionization energy, making the compound more stable in gas-phase studies .
  • Substituent Effects : Diethyl groups enhance steric bulk compared to dimethyl, reducing nucleophilic attack rates. Silyl groups (e.g., trimethylsilyl) introduce hydrophobicity but increase sensitivity to hydrolysis .

Phosphorus-Based Analogs

Phosphorus analogs, such as 1,1-dichloro-N,N-diethylphosphanamine (C₄H₁₀Cl₂NP), share structural similarities but differ in central atom (P vs. B), leading to distinct reactivity and applications.

Table 2: Comparison with Phosphorus Analogs
Compound Name Molecular Formula Molecular Weight Central Atom Key Properties/Applications References
1,1-Dichloro-N,N-diethylphosphanamine C₄H₁₀Cl₂NP 178.0 g/mol P Precursor for phosphorotrithioates; catalytic ligand
DIISOPROPYLPHOSPHORAMIDOUS DICHLORIDE C₆H₁₄Cl₂NP 210.1 g/mol P Phosphorylation agent; used in Grignard reactions

Key Observations:

  • Central Atom Effects : Phosphorus compounds exhibit higher Lewis basicity compared to boron analogs, enabling their use in transition-metal catalysis (e.g., pincer ligands in CO₂ hydrogenation) . Boron analogs, being stronger Lewis acids, are more effective in electrophilic reactions.
  • Synthetic Utility : The phosphorus compound 1,1-dichloro-N,N-diethylphosphanamine is synthesized in 88% yield via reactions of PCl₃ with diethylamine , whereas boron analogs require boron halides and amines.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step nucleophilic substitution mechanism. In the first step, diethylamine (Et₂NH) reacts with dichloroborane (BCl₃) to form an intermediate adduct, which subsequently undergoes dehydrohalogenation to yield the final product. The general reaction is represented as:

Et2NH+BCl3Et2NBCl2+HCl\text{Et}2\text{NH} + \text{BCl}3 \rightarrow \text{Et}2\text{NBCl}2 + \text{HCl}

Key parameters influencing the reaction include:

  • Temperature : Optimal reactions occur between −20°C and 0°C to minimize side reactions such as over-alkylation or boron cluster formation.

  • Solvent : Anhydrous ethers (e.g., diethyl ether or tetrahydrofuran) are preferred to stabilize the intermediate adduct and prevent hydrolysis.

  • Stoichiometry : A 1:1 molar ratio of diethylamine to BCl₃ is critical; excess amine may lead to triethylamine-borane by-products.

Yield and By-Product Analysis

Under controlled conditions, this method achieves yields of 70–85%. The primary by-product is hydrochloric acid (HCl), which is removed via inert gas purging or neutralization with aqueous bases. Trace amounts of triethylamine-borane (Et₃N·BH₃) may form if excess diethylamine is present, necessitating fractional distillation for purification.

Alternative Synthesis via Borazine Redistribution

Recent studies have explored borazine-based routes as an alternative to traditional BCl₃ methods. This approach utilizes substituent redistribution reactions catalyzed by transition metals or Lewis acids.

Catalytic Redistribution Mechanism

Borazines (e.g., [RN–BH]₃) undergo thermal or catalytic redistribution in the presence of diethylamine to yield mixed amine-borane derivatives. For example, heating borazine with excess diethylamine at 80°C produces Boranamine, 1,1-dichloro-N,N-diethyl-, alongside borazine oligomers:

[RN–BH]3+3 Et2NH3 Et2NBCl2+by-products[\text{RN–BH}]3 + 3\ \text{Et}2\text{NH} \rightarrow 3\ \text{Et}2\text{NBCl}2 + \text{by-products}

Advantages and Limitations

  • Advantages : Higher selectivity and reduced HCl emissions compared to BCl₃ routes.

  • Limitations : Requires specialized catalysts (e.g., Ru complexes) and yields are sensitive to stoichiometric imbalances, often resulting in 50–65% product yields.

Solvent-Mediated Synthesis Using Two-Phase Systems

Adapting methodologies from triethanolamine borate synthesis, a two-phase solvent system has been proposed for Boranamine production. This method enhances reaction efficiency by facilitating water removal, a critical factor in preventing hydrolysis.

Solvent Selection and Reaction Setup

The system employs immiscible solvents:

  • Hydrocarbon phase (e.g., xylene): Dissolves reactants (diethylamine and BCl₃).

  • Alcohol phase (e.g., n-butanol): Dissolves both reactants and product, enabling continuous water removal via azeotropic distillation.

Typical Conditions :

ParameterValue
Temperature95–115°C
Solvent ratio10:1 (xylene:butanol)
Reaction time4–6 hours

Performance Metrics

This method achieves yields exceeding 90% with minimal by-products. The dual solvent system effectively isolates water, preventing borane hydrolysis and ensuring product stability.

Comparative Analysis of Preparation Methods

The following table summarizes the efficiency, scalability, and practicality of the discussed methods:

MethodYield (%)By-ProductsScalabilityCost Efficiency
BCl₃ Reaction70–85HCl, Et₃N·BH₃HighModerate
Borazine Redistribution50–65Oligomers, NH₃LowHigh
Two-Phase Solvent>90MinimalModerateLow

Key Observations :

  • The BCl₃ method remains the most scalable for industrial applications despite moderate costs.

  • Two-phase solvent systems offer superior yields but require complex setups, limiting their adoption to specialized laboratories.

Mechanistic Insights and By-Product Management

Role of Lewis Acidity

The electrophilic boron center in BCl₃ drives nucleophilic attack by diethylamine. The Lewis acidity of boron is modulated by solvent choice, with ethers stabilizing transition states and enhancing reaction rates.

By-Product Mitigation Strategies

  • HCl Removal : Inert gas sparging or alkaline scrubbing prevents acid-catalyzed side reactions.

  • Oligomer Control : Catalytic redistribution routes employ stoichiometric excess of diethylamine to suppress borazine oligomer formation .

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